molecular formula C7H5N3O2 B1313177 Imidazo[1,2-b]pyridazine-6-carboxylic acid CAS No. 769109-13-9

Imidazo[1,2-b]pyridazine-6-carboxylic acid

Cat. No. B1313177
CAS RN: 769109-13-9
M. Wt: 163.13 g/mol
InChI Key: KHNNSMFTHAZLKZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to this compound, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused nitrogen-bridged heterocyclic compound . The structure is crucial for its bioactive properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.59 g/mol . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-b]pyridazine-6-carboxylic acid derivatives exhibit notable antimicrobial activities. Turan-Zitouni, Blache, and Güven (2001) synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, demonstrating their effectiveness in antimicrobial applications (Turan-Zitouni, Blache, & Güven, 2001).

Synthesis Processes

Chen Xue-xi (2012) developed a method for synthesizing imidazo[1,2-b]pyridazine, which is significant in the production of fourth-generation cephalosporins like cefozopran. This method demonstrates the compound's utility in advanced synthetic chemistry (Chen Xue-xi, 2012).

Amyloid Plaque Binding

In the context of Alzheimer's research, Zeng et al. (2010) synthesized imidazo[1,2-b]pyridazine derivatives that showed high binding affinity to amyloid plaques. This suggests potential applications in developing positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).

Medicinal Chemistry Applications

Garrido et al. (2021) reviewed the role of imidazo[1,2-b]pyridazine in medicinal chemistry, emphasizing its importance in creating bioactive molecules with therapeutic applications. The review underlines the versatility and potential of this scaffold in drug development (Garrido et al., 2021).

Continuous Flow Synthesis

Herath, Dahl, and Cosford (2010) described the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, a method offering significant advances over traditional in-flask methods. This demonstrates the compound's utility in innovative synthetic processes (Herath, Dahl, & Cosford, 2010).

Therapeutic Agent Development

Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold's potential as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. The review provides insights into the structural modifications of this scaffold for novel therapeutic agent development (Deep et al., 2016).

Mechanism of Action

While the specific mechanism of action for imidazo[1,2-b]pyridazine-6-carboxylic acid is not mentioned in the retrieved papers, imidazo[1,2-a]pyridines, which are structurally similar, have a broad spectrum of biological activity profiles that strongly depend on the substitution pattern .

Safety and Hazards

Imidazo[1,2-b]pyridazine-6-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with the aim to improve the ecological impact of the classical schemes . This research will likely influence the study and application of imidazo[1,2-b]pyridazine-6-carboxylic acid as well.

properties

IUPAC Name

imidazo[1,2-b]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNNSMFTHAZLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441396
Record name imidazo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

769109-13-9
Record name imidazo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-aminopyridazine-3-carboxylic acid (1-1) (1.39 g, 10 mmol) in ethanol in a sealed flask was added 2-chloroacetaldehyde (4 mL, 40% aqueous). The reaction mixture was stirred at room temperature for 5 min, then heated at 100° C. overnight. After cooled to room temperature, the mixture was concentrated to afford the title compound (1.63 g). MS (m/z): 164 (M+1)+
Quantity
1.39 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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